molecular formula C16H20N4 B13699248 4-(4-N,N-Diethylaminophenylazo)aniline CAS No. 34295-45-9

4-(4-N,N-Diethylaminophenylazo)aniline

Cat. No.: B13699248
CAS No.: 34295-45-9
M. Wt: 268.36 g/mol
InChI Key: GJHHSJRCUUFBLO-UHFFFAOYSA-N
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Description

4-(4-N,N-Diethylaminophenylazo)aniline is an organic compound with the molecular formula C16H20N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N,N-Diethylaminophenylazo)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-N,N-diethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-N,N-Diethylaminophenylazo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-N,N-Diethylaminophenylazo)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-N,N-Diethylaminophenylazo)aniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-N,N-Diethylaminophenylazo)aniline is unique due to the presence of the diethylamino group, which enhances its solubility and stability compared to other azo compounds. This structural feature also influences its reactivity and makes it suitable for specific applications in dye and pigment industries .

Properties

CAS No.

34295-45-9

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]aniline

InChI

InChI=1S/C16H20N4/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4,17H2,1-2H3

InChI Key

GJHHSJRCUUFBLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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